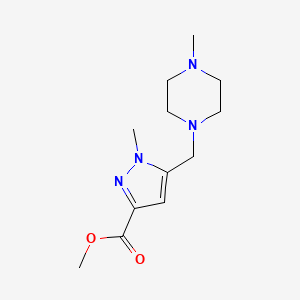

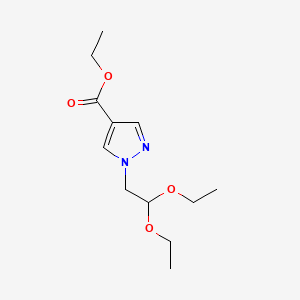

![molecular formula C8H7FN4O B6287914 7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% CAS No. 2737205-53-5](/img/structure/B6287914.png)

7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions have been considered efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Aplicaciones Científicas De Investigación

Anticancer Research

Imidazo[1,2-a]pyridine derivatives have been explored for their potential in anticancer therapy. The unique structure of 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide may interact with various cancer-related targets, offering a pathway for the development of new anticancer drugs .

Anti-Tuberculosis (TB) Agents

This compound exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making it a valuable agent in the fight against these challenging forms of tuberculosis .

Antimicrobial and Antiviral Applications

The imidazo[1,2-a]pyridine scaffold is known for its antimicrobial and antiviral properties. Research into 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide could lead to new treatments for various microbial and viral infections .

Pharmaceutical Synthesis

7-Fluoro-imidazo[1,2-a]pyridine plays a significant role in pharmaceutical synthesis, particularly in developing compounds with inhibitory properties against specific enzymes like IRAK and FLT3 .

Organic Synthesis

The compound’s unique chemical properties make it a valuable heterocyclic scaffold in organic synthesis. Its direct functionalization is considered an efficient strategy for constructing new imidazo[1,2-a]pyridine derivatives .

Proton Pump Inhibition

Some imidazo[1,2-a]pyridine analogues have shown potency as proton pump inhibitors, suggesting potential applications of 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide in treating conditions like acid reflux or peptic ulcers .

Insecticidal Properties

Research has also indicated that imidazo[1,2-a]pyridine compounds can exhibit insecticidal activities. This opens up possibilities for 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide in developing new insecticides .

Antidiabetic Research

The structural framework of imidazo[1,2-a]pyridines has been associated with antidiabetic effects. Further exploration of 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide could contribute to new therapeutic options for diabetes management .

These are just a few fields where “7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide” shows promise. Ongoing research may uncover even more applications.

Recent developments of imidazo[1,2- a ]pyridine analogues as anti-TB agents 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis [Functionalization of imidazo 1,2- - RSC Publishing

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for “7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide” is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For example, some imidazo[1,2-a]pyridines are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Direcciones Futuras

Propiedades

IUPAC Name |

7-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4O/c9-5-1-2-13-4-6(8(14)12-10)11-7(13)3-5/h1-4H,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLMPYIRFJNMOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3-Chloro-phenyl)-3-methyl-isoxazol-4-yl]-methanol, 95%](/img/structure/B6287877.png)

![6-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287878.png)

![5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287895.png)

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287900.png)

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287908.png)

![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287922.png)